molecular formula C19H20N2O6S B4694710 2-[({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID

2-[({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID

Cat. No.: B4694710
M. Wt: 404.4 g/mol
InChI Key: HSRQDNPQXBWVQH-UHFFFAOYSA-N
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Description

2-[({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a carbamoyl group, and a cyclopenta[b]thiophene moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID typically involves multiple steps, including the formation of the cyclopenta[b]thiophene core, the introduction of the methoxyphenyl group, and the addition of the carbamoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-[({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamoyl-substituted cyclopenta[b]thiophenes and methoxyphenyl derivatives. These compounds share structural similarities but may differ in their specific functional groups or overall structure.

Uniqueness

The uniqueness of 2-[({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[2-[[3-[(2-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c1-26-13-7-3-2-6-12(13)20-18(25)17-11-5-4-8-14(11)28-19(17)21-15(22)9-27-10-16(23)24/h2-3,6-7H,4-5,8-10H2,1H3,(H,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRQDNPQXBWVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID
Reactant of Route 2
2-[({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID
Reactant of Route 3
2-[({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID
Reactant of Route 4
Reactant of Route 4
2-[({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID
Reactant of Route 5
Reactant of Route 5
2-[({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID
Reactant of Route 6
2-[({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID

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